
n-(Cyclopropylmethyl)-4-nitro-n-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, a nitro group at the para position of the benzene ring, and a propyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-nitro-n-propylaniline typically involves the following steps:
Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated aniline is then subjected to alkylation reactions to introduce the cyclopropylmethyl and propyl groups. This can be done using cyclopropylmethyl chloride and propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The cyclopropylmethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(Cyclopropylmethyl)-4-amino-n-propylaniline.
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(Cyclopropylmethyl)-4-nitro-n-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropylmethyl and propyl groups can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline can be compared with other aniline derivatives such as:
N-(Cyclopropylmethyl)-4-nitroaniline: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
N-(Cyclopropylmethyl)-4-amino-n-propylaniline: The amino group instead of the nitro group can lead to different chemical and biological properties.
N-(Cyclopropylmethyl)-4-nitro-n-butylaniline: The butyl group instead of the propyl group can influence the compound’s solubility and reactivity.
The unique combination of the cyclopropylmethyl, nitro, and propyl groups in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
特性
CAS番号 |
821777-14-4 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-4-nitro-N-propylaniline |
InChI |
InChI=1S/C13H18N2O2/c1-2-9-14(10-11-3-4-11)12-5-7-13(8-6-12)15(16)17/h5-8,11H,2-4,9-10H2,1H3 |
InChIキー |
UNFMGZKLECTAMI-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC1CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


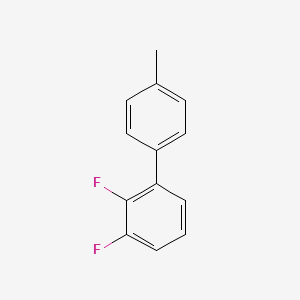
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
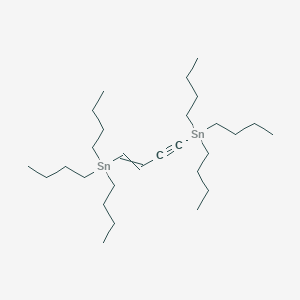
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
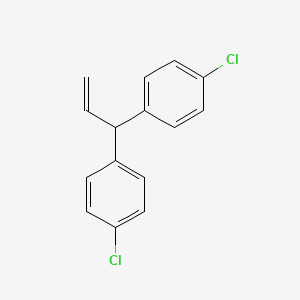
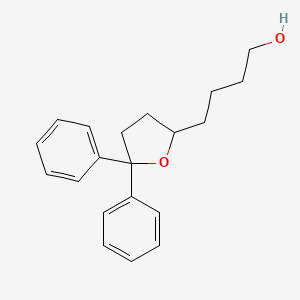

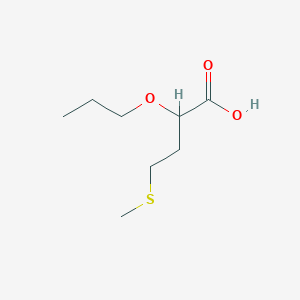
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
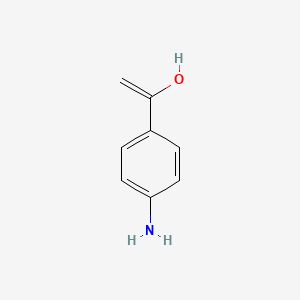
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)

![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
